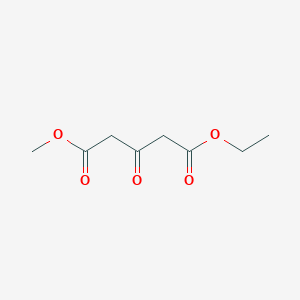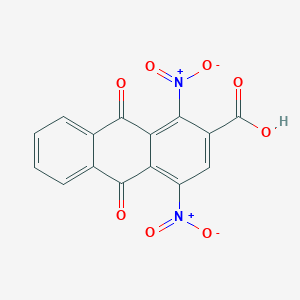
Pentachlorophenyl bis(hydroxymethyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pentachlorophenyl bis(hydroxymethyl)carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in various fields, including agriculture, medicine, and industry, due to their versatile chemical properties. This compound is known for its stability and reactivity, making it a valuable substance in scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Pentachlorophenyl bis(hydroxymethyl)carbamate can be synthesized through a multi-step process involving the reaction of pentachlorophenol with formaldehyde and urea. The reaction typically occurs under acidic conditions, where pentachlorophenol reacts with formaldehyde to form a hydroxymethyl derivative. This intermediate then reacts with urea to form the final carbamate product. The reaction conditions, such as temperature and pH, are carefully controlled to ensure high yield and purity of the product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors and continuous processing techniques. The use of catalysts and optimized reaction conditions helps in achieving efficient production with minimal by-products. The final product is purified through crystallization or distillation to meet the required specifications for various applications .
Análisis De Reacciones Químicas
Types of Reactions
Pentachlorophenyl bis(hydroxymethyl)carbamate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the carbamate group into amines or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines. Substitution reactions can result in various substituted phenyl derivatives .
Aplicaciones Científicas De Investigación
Pentachlorophenyl bis(hydroxymethyl)carbamate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of pentachlorophenyl bis(hydroxymethyl)carbamate involves its interaction with specific molecular targets. The carbamate group can inhibit enzymes by forming stable carbamoyl-enzyme complexes. This inhibition can affect various biochemical pathways, leading to the desired biological or chemical effects. The pentachlorophenyl group enhances the compound’s stability and reactivity, making it effective in its applications .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl carbamate
- Ethyl carbamate
- Phenyl carbamate
- Benzyl carbamate
Uniqueness
Pentachlorophenyl bis(hydroxymethyl)carbamate is unique due to its pentachlorophenyl group, which imparts enhanced stability and reactivity compared to other carbamates. This makes it particularly valuable in applications requiring high chemical stability and specific reactivity .
Propiedades
Número CAS |
64191-80-6 |
|---|---|
Fórmula molecular |
C9H6Cl5NO4 |
Peso molecular |
369.4 g/mol |
Nombre IUPAC |
(2,3,4,5,6-pentachlorophenyl) N,N-bis(hydroxymethyl)carbamate |
InChI |
InChI=1S/C9H6Cl5NO4/c10-3-4(11)6(13)8(7(14)5(3)12)19-9(18)15(1-16)2-17/h16-17H,1-2H2 |
Clave InChI |
ZTTPZFBEPAPVBD-UHFFFAOYSA-N |
SMILES canónico |
C(N(CO)C(=O)OC1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Acetic acid;4-[ethenyl-methyl-(4-methylphenyl)silyl]-2-methylbut-3-yn-2-ol](/img/structure/B14499364.png)

![N,N'-[Pentane-1,5-diylbis(oxy-4,1-phenylene)]dianiline](/img/structure/B14499370.png)






![3-Fluoro-1,1a,6,6a-tetrahydro-1,6-methanocyclopropa[a]indene](/img/structure/B14499400.png)


